3-(4-methylthiazol-2-yl)-2-oxo-2H-chromen-7-yl pivalate
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Overview
Description
3-(4-Methylthiazol-2-yl)-2-oxo-2H-chromen-7-yl pivalate is a synthetic organic compound that combines the structural features of thiazole and chromone moieties. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylthiazol-2-yl)-2-oxo-2H-chromen-7-yl pivalate typically involves the condensation of 4-methylthiazole with a chromone derivative. The reaction is carried out under controlled conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is usually heated to promote the condensation process, followed by purification steps such as recrystallization or chromatography to isolate the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for efficient industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylthiazol-2-yl)-2-oxo-2H-chromen-7-yl pivalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the thiazole or chromone rings are replaced by other substituents
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(4-Methylthiazol-2-yl)-2-oxo-2H-chromen-7-yl pivalate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 3-(4-methylthiazol-2-yl)-2-oxo-2H-chromen-7-yl pivalate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-Methylthiazole: A simpler thiazole derivative with known biological activities.
Chromone Derivatives: Compounds containing the chromone moiety, which are studied for their diverse pharmacological properties.
Thiazole-Chromone Hybrids: Other hybrid compounds combining thiazole and chromone structures, which may exhibit similar or enhanced biological activities
Uniqueness
3-(4-Methylthiazol-2-yl)-2-oxo-2H-chromen-7-yl pivalate is unique due to its specific combination of thiazole and chromone moieties, which may confer distinct biological activities and chemical properties. Its structural features allow for versatile chemical modifications, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
[3-(4-methyl-1,3-thiazol-2-yl)-2-oxochromen-7-yl] 2,2-dimethylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c1-10-9-24-15(19-10)13-7-11-5-6-12(8-14(11)23-16(13)20)22-17(21)18(2,3)4/h5-9H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVIKCJOROSWRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2=CC3=C(C=C(C=C3)OC(=O)C(C)(C)C)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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